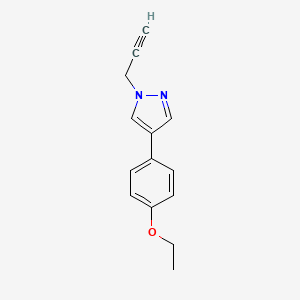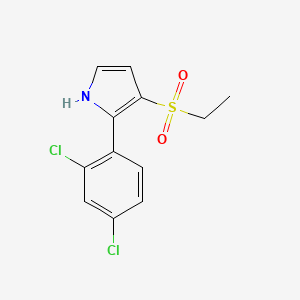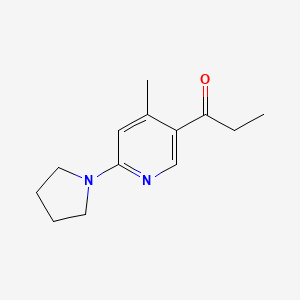
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one is a compound that features a pyrrolidine ring, a pyridine ring, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
化学反応の分析
Types of Reactions
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine derivatives: Compounds such as 4-(pyrrolidin-1-yl)benzonitrile and 6-(pyrrolidin-1-yl)pyridine-3-boronic acid
Uniqueness
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one is unique due to the combination of the pyrrolidine and pyridine rings with a ketone functional group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
1-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-3-12(16)11-9-14-13(8-10(11)2)15-6-4-5-7-15/h8-9H,3-7H2,1-2H3 |
InChIキー |
WRRSOHNISHZXBS-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CN=C(C=C1C)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11798720.png)
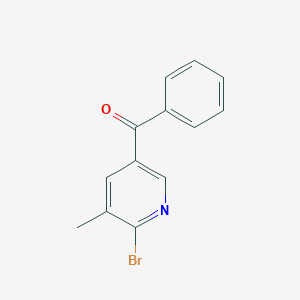
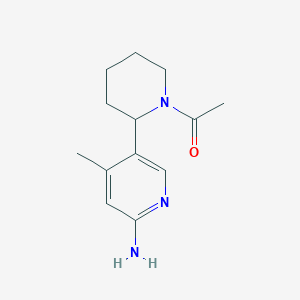



![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)
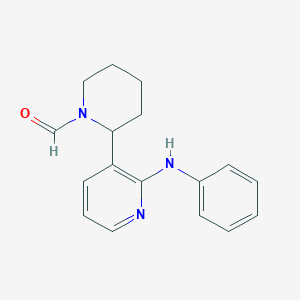
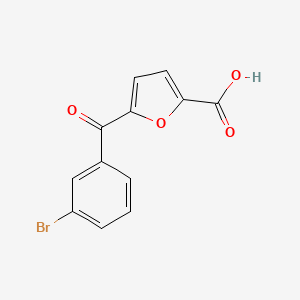
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)
